Benzyl 2,6-dimethoxybenzoate
Overview
Description
Benzyl 2,6-dimethoxybenzoate is an organic compound with the molecular formula C16H16O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy groups at the 2 and 6 positions, and the carboxyl group is esterified with a benzyl group. This compound is known for its significant analgesic and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2,6-dimethoxybenzoate can be synthesized through the esterification of 2,6-dimethoxybenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl 2,6-dimethoxybenzyl alcohol.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Benzyl 2,6-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Exhibits antimicrobial activity against several bacteria and fungi, making it useful in microbiological studies.
Medicine: Shows significant analgesic effects and is studied for its potential use in pain management.
Industry: Used as a corrosion inhibitor in metal protection and as an additive in various industrial formulations
Mechanism of Action
The mechanism of action of Benzyl 2,6-dimethoxybenzoate involves its interaction with biological membranes and enzymes. It induces a concentration-dependent inhibition of spontaneous contractions in smooth muscle tissues, likely by interfering with calcium ion channels. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzyl 2’-methoxybenzoate
- Chamazulene
- Beta-caryophyllene
- Germacrene D
- Bicyclogermacrene
- Beta-eudesmol
Uniqueness
Benzyl 2,6-dimethoxybenzoate is unique due to its dual functionality as both an analgesic and antimicrobial agent. Its specific substitution pattern on the benzene ring and the presence of the benzyl ester group contribute to its distinctive chemical and biological properties .
Properties
IUPAC Name |
benzyl 2,6-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-9-6-10-14(19-2)15(13)16(17)20-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYLOACOOWBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327305 | |
Record name | Benzyl 2,6-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34328-54-6 | |
Record name | Benzyl 2,6-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for Benzyl 2,6-dimethoxybenzoate?
A1: this compound has demonstrated smooth muscle relaxant properties. Research indicates it can inhibit spontaneous contractions in the guinea pig ileum, suggesting potential applications in gastrointestinal disorders. [, ]
Q2: What is the mechanism of action for this compound's smooth muscle relaxant activity?
A2: While the exact mechanism is not fully elucidated in the provided research, its activity is suggested to be comparable to papaverine, a known phosphodiesterase inhibitor. This suggests this compound may also affect smooth muscle relaxation by influencing intracellular signaling pathways related to calcium regulation. []
Q3: From what natural sources has this compound been isolated?
A3: this compound has been isolated from various plant species, including:
- Brickellia veronicaefolia (aerial parts) [, ]
- Caesalpinia pulcherrima (leaves) []
- Endlicheria dysodantha (roots) []
- Polyalthia parviflora (leaves) []
- Solidago virga-aurea var. gigantea (aerial parts) []
Q4: Has this compound been investigated for any other biological activities?
A4: Yes, research suggests that this compound, alongside other benzyl benzoates, may possess immunomodulatory properties. Studies using mouse peritoneal macrophages indicated that it could stimulate macrophage functions, suggesting potential applications in immune-related therapies. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H16O4, and its molecular weight is 272.29 g/mol.
Q6: How has this compound been structurally characterized?
A6: The structure of this compound has been elucidated using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). [, ]
Q7: Has this compound been studied for its potential as a corrosion inhibitor?
A7: Yes, a study investigated the corrosion inhibition properties of a this compound derivative, 3´-(2,6-dimethoxybenzoyl)-benzyl 2,6-dimethoxybenzoate, on API 5L X70 steel in a saline environment. Results indicated good efficiency (73.2% at 50 ppm) in mitigating corrosion. []
Q8: Are there any available analytical methods for the quantification of this compound?
A8: Quantitative analysis of this compound can be achieved using 1H NMR spectroscopy. This method has proven sensitive and accurate in determining the compound's concentration within essential oils of Brickellia veronicaefolia. []
Q9: Are there any known structure-activity relationship (SAR) studies for this compound and its derivatives?
A9: While specific SAR studies focusing solely on this compound are limited in the provided research, studies on related benzyl benzoates indicate that modifications to the benzene ring substituents can impact their biological activity. For example, the presence and position of hydroxyl and methoxy groups on the benzoic acid moiety appear to influence both smooth muscle relaxant and immunomodulatory effects. [, ] Further research dedicated to SAR exploration of this compound class is needed.
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